2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-9-18(26-2)10-6-16)11-12-23-20(25)13-15-3-7-17(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESEEHQOWQVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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